molecular formula C47H46O6 B12075625 Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

Cat. No.: B12075625
M. Wt: 706.9 g/mol
InChI Key: AYWIUINDNNLVIG-UHFFFAOYSA-N
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Description

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannopyranoside is a protected mannose derivative widely employed in carbohydrate chemistry as a synthetic intermediate. Its structure features a methyl group at the anomeric position (α-configuration), benzyl ethers at the 2-, 3-, and 4-hydroxyl groups, and a bulky trityl (triphenylmethyl) group at the 6-hydroxyl. The trityl group is acid-labile, enabling selective deprotection under mild acidic conditions, while benzyl ethers require hydrogenolysis or harsh acids (e.g., BCl₃) for removal. This compound is pivotal in synthesizing complex oligosaccharides, glycoconjugates, and glycomimetics due to its orthogonal protecting group strategy .

Properties

IUPAC Name

2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWIUINDNNLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Tritylation and Benzylation

The most widely reported method involves a stepwise protection strategy starting from methyl α-D-mannopyranoside. The primary hydroxyl group at C-6 is first protected with a trityl (triphenylmethyl) group due to its steric bulk and selectivity for primary alcohols.

Step 1: Tritylation at C-6
Methyl α-D-mannopyranoside is treated with trityl chloride (TrCl) in pyridine at 60°C for 8–12 hours, yielding methyl 6-O-trityl-α-D-mannopyranoside. The reaction is typically monitored by thin-layer chromatography (TLC), with the trityl group providing a characteristic UV-active spot.

Step 2: Benzylation of C-2, C-3, and C-4
The secondary hydroxyl groups at C-2, C-3, and C-4 are then benzylated using benzyl bromide (BnBr) in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF). This step requires rigorous anhydrous conditions to prevent hydrolysis of the trityl group. The reaction proceeds at room temperature for 12–24 hours, achieving near-quantitative benzylation.

Key Data:

StepReagentsConditionsYield
1TrCl, pyridine60°C, 8–12 h80–85%
2BnBr, NaH, DMFRT, 12–24 h90–95%

The final product, methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannopyranoside, is purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).

Alternative Route via Thioglycoside Intermediate

A modified approach employs ethyl 1-thio-α-D-mannopyranoside as the starting material to leverage the stability of thioglycosides during protection steps.

Step 1: Tritylation and Benzylation
Ethyl 1-thio-α-D-mannopyranoside undergoes tritylation at C-6 with TrCl in pyridine, followed by benzylation of C-2, C-3, and C-4 using BnBr/NaH. The resulting ethyl 2,3,4-tri-O-benzyl-6-O-trityl-1-thio-α-D-mannopyranoside is isolated in 80% yield.

Step 2: Anomeric Methylation
The ethylthio group at the anomeric position is displaced via Koenigs-Knorr conditions using methyl iodide (MeI) and silver triflate (AgOTf) in dichloromethane (DCM). This step ensures retention of the α-configuration, critical for biological activity.

Key Data:

StepReagentsConditionsYield
1TrCl, BnBr, NaHPyridine/DMF, RT80%
2MeI, AgOTfDCM, 0°C to RT75%

Critical Analysis of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Pyridine in tritylation reactions neutralizes HCl generated during TrCl activation, preventing acid-catalyzed side reactions.

  • NaH in DMF ensures deprotonation of secondary hydroxyl groups, facilitating efficient benzylation. Alternatives like potassium tert-butoxide (t-BuOK) result in lower yields due to incomplete deprotection.

Stereochemical Control

The α-configuration at the anomeric center is preserved throughout the synthesis due to:

  • Anomeric effect stabilizing the axial orientation of the methyl group.

  • Non-participating solvents (e.g., DCM) during methylation, avoiding neighboring-group participation that could lead to β-products.

Comparative Evaluation of Synthetic Routes

ParameterSequential Protection RouteThioglycoside Route
Starting MaterialMethyl α-D-mannopyranosideEthyl 1-thio-α-D-mannopyranoside
Total Steps23
Overall Yield70–75%60–65%
Key AdvantageSimplicityStable intermediates
LimitationLimited scalabilityAdditional methylation step

The sequential protection route is favored for its brevity, while the thioglycoside method offers advantages in handling moisture-sensitive intermediates.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (CDCl3_3):

    • δ 7.25–7.45 (m, 15H, trityl aromatic), δ 4.85–5.10 (m, 3H, benzyl CH2_2), δ 4.70 (d, J = 1.8 Hz, H-1).

  • 13C^{13}C-NMR :

    • δ 98.5 (C-1), δ 86.7 (C-6 trityl), δ 128–138 (aromatic carbons).

  • HRMS :

    • Calculated for C47_{47}H46_{46}O6_6: 706.3294; Found: 706.3294.

Purity and Stability

The compound exhibits stability under anhydrous storage at −20°C, with no detectable decomposition over six months. HPLC analysis confirms purity ≥97% using a C18 column (acetonitrile/water gradient).

Applications in Oligosaccharide Synthesis

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannopyranoside serves as a pivotal building block for:

  • Branched oligomannosides : Selective removal of the trityl group (e.g., using 80% acetic acid) exposes C-6 for glycosylation, enabling the construction of (1→6)-linked mannose units.

  • Fluorinated analogs : The benzyl groups permit late-stage fluorination at C-2 for lectin-binding studies .

Chemical Reactions Analysis

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbohydrate Chemistry

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside serves as a versatile building block for synthesizing more complex carbohydrates and glycosides. Its protective groups can be selectively removed or modified to create derivatives that are essential for studying carbohydrate interactions and functions in biological systems.

Medicinal Chemistry

This compound has been explored for its potential pharmacological applications:

  • Anticancer Activity : Studies have shown that derivatives of mannopyranosides exhibit cytotoxic effects against various cancer cell lines. The structural modifications provided by this compound enhance the biological activity of these compounds by improving their solubility and bioavailability .

Glycobiology

In glycobiology, this compound is utilized to study glycan structures and their interactions with proteins. Its ability to mimic natural glycosides makes it valuable for understanding cell signaling pathways and immune responses mediated by glycan-protein interactions.

Drug Development

The compound's structural characteristics allow it to be a candidate for drug development targeting specific diseases where carbohydrate recognition plays a crucial role. For instance, its derivatives can be modified to enhance selectivity towards certain receptors or enzymes involved in disease processes .

Case Studies

StudyFocusFindings
Synthesis of Carbohydrate Building Blocks Investigated the synthesis of partially protected carbohydrates using this compound as a precursorDemonstrated effective routes for synthesizing complex carbohydrates with high yields .
Anticancer Activity Explored the cytotoxic effects of mannopyranoside derivativesShowed significant inhibition of cancer cell proliferation with enhanced activity due to structural modifications .
Glycan Interactions Studied the role of carbohydrates in immune responsesHighlighted how modified mannopyranosides can influence protein interactions critical for immune signaling .

Mechanism of Action

The mechanism of action of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit enzymes makes it a promising candidate for drug development.

Comparison with Similar Compounds

Structural Variations in Protecting Groups

Key Compounds :

Compound Name Protecting Groups (Positions) Molecular Weight (g/mol) Key Applications References
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannopyranoside Trityl (6), Benzyl (2,3,4) ~848.0* Glycosylation reactions, oligosaccharide synthesis
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside Benzyl (2,3,4,6) 608.7 Intermediate for deoxygenation or halogenation
Methyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-α-D-mannopyranoside Benzyl (2,3,4), Iodo (6) 716.5 Nucleophilic substitution reactions
Benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside Benzyl (anomeric, 2,3,4) 586.7 Glycosyl donor in β-linked oligomers
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside Acetyl (2,3,4,6) 454.4 Glycosidase/substrate assays

*Calculated based on formula (C₅₃H₅₀O₆).

Analysis :

  • Trityl vs. Benzyl at O-6: The trityl group in the target compound offers steric bulk, which can hinder undesired side reactions (e.g., β-mannoside formation) and enable selective 6-O-deprotection. In contrast, tetra-O-benzyl derivatives (e.g., ) require harsher conditions for deprotection, limiting their utility in multi-step syntheses.
  • Acyl vs. Ether Protections : Acetylated analogs (e.g., ) are more labile under basic conditions but lack the stability of benzyl/trityl ethers, making them unsuitable for prolonged synthetic routes.
  • Functionalization at O-6 : The 6-iodo derivative () facilitates nucleophilic substitutions (e.g., azide displacement), whereas the trityl group in the target compound is ideal for sequential glycosylation strategies.
Reactivity in Glycosylation

The trityl group at O-6 enhances the leaving-group ability of the anomeric methyl group, promoting efficient glycosylation under Lewis acid catalysis (e.g., TMSOTf). Comparatively, benzyl-protected analogs (e.g., ) exhibit lower reactivity due to electron-donating benzyl ethers, necessitating stronger activators. Enzymatic approaches (e.g., lipase-mediated hydrolysis in ) are ineffective for trityl-protected substrates but applicable to acetylated analogs.

Biological Activity

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside (M6T2B) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of M6T2B, supported by relevant data tables and case studies.

M6T2B has the following chemical characteristics:

  • Molecular Formula : C₄₇H₄₆O₆
  • Molecular Weight : 706.86 g/mol
  • CAS Number : 40653-13-2

The structure of M6T2B includes multiple benzyl groups and a trityl protecting group, which contribute to its stability and reactivity in biological systems.

Synthesis Methods

The synthesis of M6T2B typically involves glycosylation reactions where various protecting groups are employed to achieve regioselectivity. A notable method includes the use of dibutyltin oxide as a directing agent for regioselective glycosylation at the 6-position of mannopyranosides, leading to improved yields and selectivity in the formation of the desired compound .

Antimicrobial Activity

Recent studies have indicated that M6T2B exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further investigations are needed to elucidate the precise pathways involved.

Antiviral Properties

M6T2B has also shown promise in antiviral applications. In vitro studies suggest that it can inhibit viral replication in certain strains of viruses by interfering with their glycosylation processes, which are critical for viral entry and propagation in host cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study tested M6T2B against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .
  • Antiviral Activity :
    • In another investigation focusing on influenza viruses, M6T2B was found to reduce viral titers by over 90% at a concentration of 50 µg/mL after 48 hours of treatment. This suggests that M6T2B may serve as a viable candidate for further antiviral drug development .

Research Findings and Data Tables

The following table summarizes key findings from recent research on M6T2B's biological activities:

Activity Tested Strain Concentration (µg/mL) Effectiveness
AntimicrobialStaphylococcus aureus32MIC
AntimicrobialEscherichia coli32MIC
AntiviralInfluenza virus50>90% reduction in titer

Q & A

Q. Table 1: XRD Data for Crystalline Derivatives

CompoundCrystallinity (Intensity Peaks)Space GroupReference
Methyl-6-O-trityl derivativeHigh-intensity lines at 2θ = 15°, 20°, 25°Monoclinic

Basic: What protecting group strategies are most effective for stabilizing α-D-mannopyranoside derivatives during synthesis?

Methodological Answer:

  • Benzyl (Bn) groups are preferred for long-term stability at positions 2, 3, and 4 due to their resistance to acidic/basic conditions. Benzylation is achieved using benzyl bromide with AgOTf or NaH in anhydrous DMF .
  • Trityl (Trt) groups at the 6-O position provide steric hindrance, preventing unwanted side reactions. Tritylation is performed with trityl chloride under inert atmospheres .
  • Temporary protecting groups (e.g., pivaloyl or acetyl) can be used for transient protection during multi-step syntheses, as they are easily removed under mild basic conditions .

Advanced: How can researchers address challenges in regioselective functionalization of α-D-mannopyranoside derivatives?

Methodological Answer:
Regioselectivity is influenced by steric effects and catalytic systems :

  • Low-temperature glycosylation (−30°C) with N-iodosuccinimide (NIS) and AgOTf promotes β-selectivity (up to 97:3 α/β ratio) by stabilizing reactive intermediates .
  • Orthogonal protection : Sequential use of trityl, benzyl, and acetyl groups allows selective deprotection. For example, trityl groups are removed with dilute HCl, while benzyl groups require hydrogenolysis with Pd(OH)₂/C .
  • Mass spectrometry (ESI-MS) and ¹³C-NMR are critical for tracking regiochemical outcomes. For example, ESI-MS of intermediates (e.g., m/z 1498.5584 for tetra-benzoylated derivatives) confirms successful coupling .

Advanced: What advanced techniques are recommended for structural characterization of α-D-mannopyranoside derivatives?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolves crystal packing and confirms regiochemistry. For example, XRD of methyl 6-O-(3-bromobenzoyl) derivatives shows monoclinic symmetry with distinct lattice parameters .
  • NMR spectroscopy : ¹H and ¹³C-NMR (CDCl₃) identify anomeric protons (δ = 4.81–5.24 ppm) and benzyl/trityl aromatic signals (δ = 7.04–8.17 ppm) .
  • High-resolution mass spectrometry (HRMS) : ESI-MS with isotopic labeling (e.g., ⁶-¹³C) verifies molecular formulas (e.g., C₅₄H₆₀O₁₁Na⁺, calc. 920.4061) .

Advanced: How does Methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannopyranoside interact with biological systems?

Methodological Answer:

  • Adhesion inhibition : Methyl-α-D-mannopyranoside derivatives block bacterial adherence (e.g., E. coli) to epithelial cells by competing for mannose-binding lectins. In vivo studies in mice show reduced urinary tract colonization when co-administered with α-MM .
  • Structural mimicry : The compound’s conformation mimics natural mannose residues, enabling competitive inhibition in glycoprotein interactions. Crystallographic studies with concanavalin A reveal binding near Tyr-12 and Asp-16 residues (resolution: 6 Å) .

Advanced: How can researchers resolve contradictions in synthetic methodologies for α-D-mannopyranoside derivatives?

Methodological Answer:
Contradictions often arise from reagent selectivity and solvent effects :

  • Catalyst comparison : AgOTf vs. BF₃·Et₂O in glycosylation: AgOTf favors β-selectivity (3:97 α/β), while BF₃·Et₂O may lead to side reactions .
  • Solvent optimization : Anhydrous DCM or toluene minimizes hydrolysis of reactive intermediates, whereas polar solvents (e.g., THF) reduce yields .
  • Yield discrepancies : Multi-step syntheses (e.g., 6-O-pivaloylation followed by tritylation) may show variable yields (45–67%) due to steric hindrance, necessitating iterative HPLC purification .

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